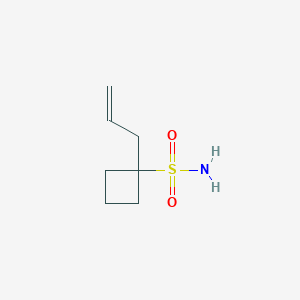

1-Prop-2-enylcyclobutane-1-sulfonamide

Description

1-Prop-2-enylcyclobutane-1-sulfonamide is a cyclobutane-derived sulfonamide featuring a propenyl (allyl) substituent. Its molecular formula is C₇H₁₁NO₂S, with a molecular weight of 173.23 g/mol. The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability. While direct experimental data on this compound are sparse in the provided evidence, structural analogs and related compounds offer insights into its properties .

Properties

IUPAC Name |

1-prop-2-enylcyclobutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-4-7(5-3-6-7)11(8,9)10/h2H,1,3-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQFUEUJGVKTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Prop-2-enylcyclobutane-1-sulfonamide can be synthesized through the reaction of cyclobutane-1-sulfonyl chloride with prop-2-enylamine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-enylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Prop-2-enylcyclobutane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Prop-2-enylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Prop-2-enylcyclobutane-1-sulfonamide with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|---|

| This compound | Not Provided | C₇H₁₁NO₂S | 173.23 | Cyclobutane, sulfonamide, propenyl | High ring strain, H-bond donor/acceptor |

| (Prop-2-yn-1-ylsulfanyl)carbonitrile | [24309-48-6] | C₄H₃NS | 97.14 | Sulfanyl (-S-), nitrile, propynyl | Alkyne reactivity, limited toxicity data |

| Sodium 2-methylprop-2-ene-1-sulphonate | [1561-92-8] | C₄H₇NaO₃S | 158.15 | Sulfonate (-SO₃⁻Na⁺), methylpropene | High water solubility, ionic character |

| 1-(Aminomethyl)cyclobutanamine | [780747-61-7] | C₅H₁₂N₂ | 100.16 | Cyclobutane, primary amines | Bifunctional amine, ring strain |

| 1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane | [169132-65-4] | C₁₀H₁₈O₂S₂ | 234.38 | Sulfinyl (-SO-), propenyl, butane | Chiral centers, oxidation-sensitive |

Key Observations :

- Cyclobutane vs. Other Rings: The cyclobutane moiety in the target compound and 1-(Aminomethyl)cyclobutanamine introduces ~27 kcal/mol ring strain, making both prone to ring-opening reactions compared to larger cycloalkanes. However, the sulfonamide group stabilizes the target compound more effectively than the amines in 1-(Aminomethyl)cyclobutanamine .

- Sulfonamide vs. Sulfonate/Sulfanyl : The sulfonamide group (-SO₂NH₂) in the target compound enhances hydrogen-bonding capacity compared to the sulfonate (-SO₃⁻) in Sodium 2-methylprop-2-ene-1-sulphonate or the sulfanyl (-S-) in (Prop-2-yn-1-ylsulfanyl)carbonitrile. This difference impacts solubility (sulfonamides are less water-soluble than sulfonates) and biological activity .

- Propenyl vs.

Reactivity and Stability

- Oxidation Sensitivity : The sulfonamide group in the target compound is less oxidation-prone than the sulfinyl (-SO-) groups in 1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane, which can oxidize further to sulfones under strong conditions .

- Thermal Stability: Cyclobutane derivatives generally exhibit lower thermal stability due to ring strain. However, the electron-withdrawing sulfonamide group may mitigate this compared to 1-(Aminomethyl)cyclobutanamine, where amine groups could participate in decomposition pathways .

Hazard and Toxicity Considerations

- Limited hazard data are available for the target compound. Sodium 2-methylprop-2-ene-1-sulphonate, as a salt, poses minimal environmental risks due to high solubility and biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.